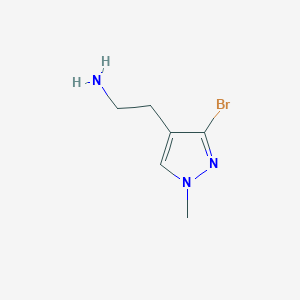
5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-2-aminophenol with methyl isocyanate under controlled conditions to form the desired benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Applications De Recherche Scientifique
5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 3-Nitro-1,2,4-triazol-5-one
- 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2
Uniqueness
5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Propriétés
Formule moléculaire |
C8H7N3O4 |
|---|---|
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
5-amino-3-methyl-6-nitro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H7N3O4/c1-10-6-2-4(9)5(11(13)14)3-7(6)15-8(10)12/h2-3H,9H2,1H3 |
Clé InChI |
YZBCNWPNNBVMPS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)


![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)




![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
